molecular formula C10H11BrO2 B8566193 4-(2-Bromoethyl)phenyl acetate

4-(2-Bromoethyl)phenyl acetate

Cat. No.: B8566193
M. Wt: 243.10 g/mol
InChI Key: ZBBRPYPKXSYCAE-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)phenyl acetate is an organobromine compound featuring a phenyl ring substituted with a bromoethyl group at the para position and an acetate ester. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, ligands, and functionalized polymers. Its bromoethyl group is reactive in nucleophilic substitution (SN2) reactions, enabling the introduction of diverse functional groups .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

[4-(2-bromoethyl)phenyl] acetate

InChI

InChI=1S/C10H11BrO2/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3

InChI Key

ZBBRPYPKXSYCAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₁₀H₁₁BrO₂ (inferred from analogs in ).
  • Structure : Combines a phenyl acetate core with a brominated ethyl chain (Figure 1).
  • Synthetic Route: Synthesized via alkylation of phenolic derivatives with 2-bromoethyl acetate under basic conditions (e.g., NaH in DMF) .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Table 1: Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Functional Groups Applications References
4-(2-Bromoethyl)phenyl acetate C₁₀H₁₁BrO₂ 257.10* Not reported Not reported Bromoethyl, acetate Pharmaceutical intermediates
4-Bromophenyl acetate C₈H₇BrO₂ 215.05 Not reported Not reported Bromophenyl, acetate Polymer synthesis
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 Not reported Not reported Bromophenyl, methyl ester Reference material in drug API
N-[4-(2-Bromoethyl)phenyl]methanesulfonamide C₉H₁₂BrNO₂S 278.17 102–103 366.6 (predicted) Bromoethyl, sulfonamide Pharmaceutical impurity
2-Bromoethyl acetate C₄H₇BrO₂ 167.00 Liquid 152–154 Bromoethyl, acetate Alkylating agent

*Calculated based on analogous structures.

Reactivity and Functional Group Analysis

Nucleophilic Substitution

  • This compound : The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., sodium azide in DMF to form azidoethyl derivatives) .
  • N-[4-(2-Bromoethyl)phenyl]methanesulfonamide : Similar reactivity, but the sulfonamide group may alter electronic effects compared to acetate .
  • 2-Bromoethyl acetate : Widely used as a reagent for introducing ethyl-acetate chains via alkylation .

Research Findings and Case Studies

Comparative Reactivity in Azide Substitution

In -(2-bromoethyl)benzoic acid underwent azide substitution with NaN₃ in DMF at 50°C, achieving 87% yield. Analogous reactivity is expected for this compound due to the similar bromoethyl moiety .

Q & A

Q. What role does this compound play in agrochemical research?

  • Case Study : Analogues like 4-(3-oxobutyl)phenyl acetate are used as fruit fly attractants due to ester volatility and ketone-mediated olfactory activity . Structure-activity studies show bromine substitution enhances stability under field conditions .

Q. How can researchers mitigate hydrolysis of the acetoxy group during long-term storage?

  • Stabilization : Add desiccants (e.g., molecular sieves) to storage containers. Lyophilization or formulation in anhydrous solvents (e.g., THF) also reduces hydrolysis .

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